molecular formula C14H12ClNS B14233515 Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- CAS No. 518068-00-3

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)-

Cat. No.: B14233515
CAS No.: 518068-00-3
M. Wt: 261.8 g/mol
InChI Key: CIJHINKBGLIFAX-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H12ClNS It is a derivative of benzenecarbothioamide, characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- typically involves the reaction of 2-chlorobenzenecarbothioamide with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- can be compared with other similar compounds, such as:

Conclusion

Benzenecarbothioamide, 2-chloro-N-(4-methylphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and development in multiple fields.

Properties

CAS No.

518068-00-3

Molecular Formula

C14H12ClNS

Molecular Weight

261.8 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H12ClNS/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)

InChI Key

CIJHINKBGLIFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2Cl

Origin of Product

United States

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